Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate

Description

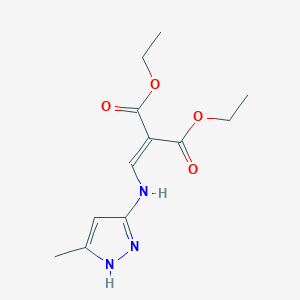

Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate (CAS: 37799-77-2) is a malonate derivative featuring a 5-methyl-substituted pyrazole ring linked via an aminomethylene bridge. This compound is structurally characterized by its diethyl ester groups and the conjugated system formed by the malonate core and pyrazole moiety.

Properties

Molecular Formula |

C12H17N3O4 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

diethyl 2-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]propanedioate |

InChI |

InChI=1S/C12H17N3O4/c1-4-18-11(16)9(12(17)19-5-2)7-13-10-6-8(3)14-15-10/h6-7H,4-5H2,1-3H3,(H2,13,14,15) |

InChI Key |

SETGNXQVBIWMBD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CNC1=NNC(=C1)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate typically involves the reaction of 5-methyl-1H-pyrazole-3-amine with diethyl ethoxymethylenemalonate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

The pyrazole ring’s substitution pattern significantly influences the compound’s physical, chemical, and biological properties. Key analogs include:

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., nitro or cyano substituents, as in and ) enhance electrophilicity of the malonate core, facilitating nucleophilic attacks.

Analogs with Heterocyclic Modifications

Replacing the pyrazole with other heterocycles modifies conjugation and bioactivity:

Key Insight : Pyrazole derivatives generally exhibit higher solubility in polar solvents compared to bulkier chromene or indole-based analogs due to their smaller aromatic systems .

Physicochemical Properties

Data from analogous compounds provide insights into expected properties:

Spectroscopic Trends :

Biological Activity

Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antifungal properties, structure-activity relationships, and recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:

This structure includes a diethyl malonate moiety and a substituted pyrazole, which contributes to its reactivity and interaction with biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives related to diethyl malonates. For instance, compounds in this class have shown significant activity against Fusarium oxysporum, a pathogenic fungus affecting various crops.

Key Findings

-

Inhibition Concentration (IC50) :

- Some derivatives exhibited IC50 values as low as 0.013 µM, indicating potent antifungal activity. For example, compound 5 demonstrated an IC50 of 13 nM, classifying it as a fungicide rather than fungistatic .

- The structure of these compounds plays a crucial role in their activity; those without bulky substituents on the aromatic ring tend to show higher efficacy.

- Mechanism of Action :

- Comparative Analysis :

Structure-Activity Relationship (SAR)

The biological activity of this compound and its analogs can be understood through SAR studies:

| Compound | Substituent | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound 1 | p-Cl | 18 < IC50 < 35 | Fungistatic |

| Compound 2 | ortho-NO2 | < 1 | Fungicidal |

| Compound 5 | None | 0.013 | Fungicidal |

From this table, it is evident that the nature and position of substituents significantly influence the antifungal efficacy of these compounds.

Case Studies

Several case studies have been conducted to evaluate the biological activity of diethyl malonates:

- Mycelial Growth Inhibition :

- Toxicological Assessments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.